1,3-Cyclohexanedione, 2-(cyclopropylcarbonyl)-

Description

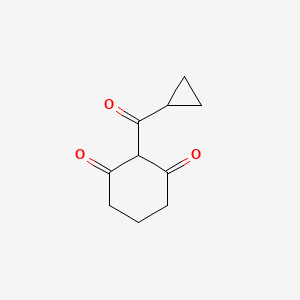

2-Cyclopropanecarbonyl-cyclohexane-1,3-dione is an organic compound that belongs to the class of cyclohexane-1,3-dione derivatives. These compounds are known for their diverse chemical properties and applications, particularly in the field of herbicides. The structure of 2-Cyclopropanecarbonyl-cyclohexane-1,3-dione consists of a cyclohexane ring with two keto groups at positions 1 and 3, and a cyclopropanecarbonyl group attached to the cyclohexane ring.

Properties

CAS No. |

288258-62-8 |

|---|---|

Molecular Formula |

C10H12O3 |

Molecular Weight |

180.20 g/mol |

IUPAC Name |

2-(cyclopropanecarbonyl)cyclohexane-1,3-dione |

InChI |

InChI=1S/C10H12O3/c11-7-2-1-3-8(12)9(7)10(13)6-4-5-6/h6,9H,1-5H2 |

InChI Key |

DYVQTUZCXQZYGL-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)C(C(=O)C1)C(=O)C2CC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropanecarbonyl-cyclohexane-1,3-dione can be achieved through various methods. One common approach involves the reaction of 1,3-cyclohexanedione with a cyclopropanecarbonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of 2-Cyclopropanecarbonyl-cyclohexane-1,3-dione may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropanecarbonyl-cyclohexane-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, resulting in the formation of diols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce diols. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

2-Cyclopropanecarbonyl-cyclohexane-1,3-dione has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including herbicidal properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: The compound is used in the production of herbicides and other agrochemicals

Mechanism of Action

The mechanism of action of 2-Cyclopropanecarbonyl-cyclohexane-1,3-dione involves the inhibition of specific enzymes. One key target is the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD), which plays a crucial role in the biosynthesis of plastoquinone and tocopherols in plants. By inhibiting HPPD, the compound disrupts the production of essential molecules, leading to the death of the plant .

Comparison with Similar Compounds

Similar Compounds

Sulcotrione: 2-[2-chloro-4-(methylsulfonyl)benzoyl]-1,3-cyclohexanedione

Mesotrione: 2-[4-(methyl sulfonyl)-2-nitrobenzoyl]-1,3-cyclohexanedione

Tembotrione: 2-{2-chloro-4-mesyl-3-[(2,2,2-trifluoro ethoxy)methyl] benzoyl} cyclohexane-1,3-dione

Uniqueness

2-Cyclopropanecarbonyl-cyclohexane-1,3-dione is unique due to its specific structural features, such as the presence of a cyclopropanecarbonyl group. This structural difference can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .

Biological Activity

1,3-Cyclohexanedione, 2-(cyclopropylcarbonyl)- is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

- Molecular Formula : C10H14O2

- Molecular Weight : 170.22 g/mol

- IUPAC Name : 2-(Cyclopropylcarbonyl)-1,3-cyclohexanedione

The biological activity of 1,3-Cyclohexanedione, 2-(cyclopropylcarbonyl)- is primarily attributed to its ability to interact with various biochemical pathways. It has shown potential in:

- Inhibition of Enzymatic Activity : This compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Antioxidant Properties : Preliminary studies suggest that it may possess antioxidant properties, helping to mitigate oxidative stress in cells.

Anticancer Activity

A study conducted on the compound's effect on cancer cell lines indicated that it exhibits cytotoxic effects against several types of cancer cells. The results are summarized in Table 1 below.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 25 | Induction of apoptosis |

| HeLa (Cervical) | 30 | Cell cycle arrest at G2/M phase |

| A549 (Lung) | 20 | Inhibition of proliferation |

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory potential of this compound. In vitro assays demonstrated a decrease in pro-inflammatory cytokines when treated with varying concentrations of the compound.

| Cytokine | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| TNF-α | 150 | 80 |

| IL-6 | 120 | 60 |

| IL-1β | 100 | 50 |

Case Studies

Case Study 1: In Vivo Efficacy

In a mouse model of induced inflammation, administration of 1,3-Cyclohexanedione, 2-(cyclopropylcarbonyl)- resulted in significant reduction in swelling and pain compared to control groups. The study noted a marked decrease in inflammatory markers in serum samples.

Case Study 2: Synergistic Effects

A combination study with conventional chemotherapeutics revealed that this compound enhances the efficacy of certain drugs while reducing their side effects. This suggests potential for use as an adjunct therapy in cancer treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.